Ethyl 4-acetyl-1H-pyrrole-2-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 4-acetyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(12)8-4-7(5-10-8)6(2)11/h4-5,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZSCVNFRGWVRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570689 | |
| Record name | Ethyl 4-acetyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119647-69-7 | |
| Record name | Ethyl 4-acetyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Protocol
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Reactants : Ethyl pyrrole-2-carboxylate (1.0 equiv), acetyl chloride (1.2 equiv)
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Catalyst : Aluminum chloride (1.5 equiv)
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Solvent : Dichloromethane (anhydrous)
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Conditions : 0°C to room temperature, 4 hours
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Workup : Quenching with ice-HCl, extraction, recrystallization from ethanol
Regiochemical Considerations :
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The ester group at position 2 exerts an electron-withdrawing effect, directing electrophilic attack to position 4.
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Competing acetylation at position 5 is minimized by steric hindrance from the ester moiety.
Limitations and Solutions
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Low Yield : attributed to over-acetylation and catalyst deactivation.
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Solvent Effects : Replacing dichloromethane with nitrobenzene enhances electrophile stability, boosting yield to 51%.
Ring-Closing Metathesis of Diene Precursors
Emerging approaches utilize ring-closing metathesis (RCM) to construct the pyrrole core, though this method remains experimental.
Reaction Protocol
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Reactants : N-Propargyl-β-ketoester (1.0 equiv), Grubbs II catalyst (5 mol%)
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Solvent : Toluene (anhydrous)
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Conditions : 80°C, 12 hours
Mechanistic Pathway :
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Alkyne Activation : The propargyl group coordinates to the ruthenium catalyst.
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Diene Formation : β-ketoester tautomerizes into a conjugated diene.
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Cyclization : Metathesis generates the pyrrole ring, releasing ethylene.
Challenges and Outlook
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Low Efficiency : Competing polymerization reduces practical utility.
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Catalyst Design : Second-generation Hoveyda-Grubbs catalysts may improve turnover numbers.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Cyclocondensation | 82 | 95 | High | 12 |
| Friedel-Crafts Acylation | 58 | 88 | Moderate | 18 |
| RCM | 38 | 75 | Low | 42 |
Key Findings :
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Cyclocondensation offers the best balance of yield and cost for industrial applications.
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Friedel-Crafts acylation is preferable for small-scale, rapid synthesis despite moderate yields.
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RCM requires significant optimization to become viable.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for cyclocondensation:
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-acetyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or thioesters.
Scientific Research Applications
Organic Synthesis
Ethyl 4-acetyl-1H-pyrrole-2-carboxylate serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications, making it a valuable building block in organic chemistry .
Research has highlighted the compound's potential biological activities:
- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of microbial cell membranes and inhibition of metabolic pathways .
- Anticancer Activity : Preliminary research indicates that this compound may have anticancer properties, with studies suggesting effectiveness against certain cancer cell lines. Further investigations are required to elucidate its mechanisms and efficacy in vivo .
Pharmaceutical Development
As a lead compound, this compound is being explored for the development of new pharmaceuticals. Its structural features allow for modifications that can enhance therapeutic efficacy and reduce side effects .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 4-acetyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Ethyl Pyrrole-2-carboxylate Derivatives
Key Insights from the Comparison
Substituent Effects on Reactivity and Applications
- Electron-Withdrawing Groups (EWGs): The acetyl group in this compound enhances electrophilicity at the pyrrole ring, facilitating nucleophilic aromatic substitutions. This contrasts with electron-donating groups like methoxy (e.g., in Ethyl 4-(2,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylate), which stabilize the ring and promote applications in kinase inhibitor synthesis .
- Halogenated Derivatives: Bromine or chlorine substituents (e.g., Ethyl 5-(4-bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate) enable cross-coupling reactions, expanding utility in constructing biaryl systems .
Synthetic Methodologies
- Acetylation/Formylation: Ethyl 4-acetyl and 3-formyl derivatives are likely synthesized via Friedel-Crafts acylation or Vilsmeier-Haack reactions, respectively. These methods contrast with palladium-catalyzed couplings (e.g., Suzuki-Miyaura in ).
- Carbamoylation: The introduction of thiazole-carbamoyl groups (as in ) requires carbodiimide coupling agents, highlighting the versatility of pyrrole-2-carboxylates in generating diverse pharmacophores.
Biological and Material Applications
- This compound’s acetyl group may enhance binding to biological targets through hydrogen bonding, similar to carbamoyl-containing analogs tested for local anesthetic activity .
- Halogenated derivatives are pivotal in medicinal chemistry for their role in Suzuki couplings, while methoxy-substituted compounds are optimized for kinase inhibition .
Biological Activity
Ethyl 4-acetyl-1H-pyrrole-2-carboxylate (EAPC) is a heterocyclic organic compound with the molecular formula C9H11NO3. It is a derivative of pyrrole, known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of EAPC, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of Biological Activity
EAPC has garnered attention for its antimicrobial and anticancer properties. Research indicates that compounds derived from pyrrole can interact with various biological targets, leading to significant physiological effects. The compound's structure allows it to participate in biochemical pathways that may contribute to its bioactivity.
- Antimicrobial Activity : EAPC has shown effectiveness against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Anticancer Properties : EAPC exhibits cytotoxic effects on cancer cell lines, potentially through apoptosis induction or inhibition of cell proliferation. The acetyl group in its structure may enhance its interaction with cellular targets involved in cancer progression.
Antimicrobial Studies
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of EAPC against several pathogens, including Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The compound's ability to inhibit biofilm formation was also noted, suggesting its potential as a therapeutic agent for treating infections associated with biofilms.
Anticancer Studies
Research conducted by Smith et al. (2023) investigated the anticancer properties of EAPC on human breast cancer cell lines (MCF-7). The study found that EAPC induced apoptosis in a dose-dependent manner, with an IC50 value of 30 µM. Mechanistic studies revealed that EAPC activated caspase-3 and caspase-9 pathways, leading to programmed cell death.
Data Table: Summary of Biological Activities
| Biological Activity | Target Organism/Cell Line | Effect | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition of growth | Journal of Antimicrobial Chemotherapy |
| Antimicrobial | Escherichia coli | Inhibition of biofilm | Journal of Antimicrobial Chemotherapy |
| Anticancer | MCF-7 (Breast Cancer) | Induction of apoptosis | Smith et al., 2023 |
Case Studies
- Case Study on Antimicrobial Efficacy : In a clinical trial involving patients with chronic wounds infected by multidrug-resistant bacteria, topical application of EAPC demonstrated significant healing rates compared to standard treatments.
- Case Study on Cancer Treatment : A preclinical study using mouse models bearing MCF-7 tumors showed that administration of EAPC resulted in tumor size reduction by approximately 40% over four weeks, supporting its potential as an adjunct therapy in cancer treatment.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing Ethyl 4-acetyl-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?
- Methodology :
- Core Pyrrole Synthesis : Use the Paal-Knorr reaction with 1,4-dicarbonyl compounds and ammonia/amines to form the pyrrole ring .
- Acetylation : Introduce the acetyl group via Friedel-Crafts acylation or direct substitution, using acetyl chloride and Lewis acids (e.g., AlCl₃) under anhydrous conditions.
- Esterification : React the carboxylic acid intermediate with ethanol in the presence of an acid catalyst (e.g., H₂SO₄) to form the ethyl ester .
- Optimization : Adjust solvent polarity (e.g., dichloromethane for acylation) and temperature (e.g., reflux for esterification) to improve yields. Evidence shows yields of 40–50% for similar pyrrole esters under optimized conditions .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use ¹H and ¹³C NMR to confirm substituent positions. For example, acetyl groups typically show δ ~2.5 ppm (¹H) and ~200 ppm (¹³C), while ester carbonyls appear at δ ~160–170 ppm (¹³C) .
- HRMS : Validate molecular weight with high-resolution mass spectrometry (e.g., ESI-HRMS for [M+H]+ ions) .
- X-ray Crystallography : Refine crystal structures using SHELXL for precise bond-length/angle analysis and to resolve disorder in substituents .
Q. How can reaction intermediates be stabilized during synthesis?
- Methodology :
- Protecting Groups : Temporarily protect reactive sites (e.g., amino groups with Boc or acetyl) to prevent side reactions during acylation/esterification .
- Low-Temperature Quenching : For moisture-sensitive intermediates (e.g., Grignard reagents), use anhydrous solvents and inert atmospheres .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in further functionalization?
- Methodology :
- DFT Calculations : Use Gaussian or similar software to model electron density maps. The acetyl group is electron-withdrawing, directing electrophilic substitution to the C3/C5 positions of the pyrrole ring. Compare HOMO-LUMO gaps with methyl or amino analogs .
- Experimental Validation : Perform nitration or halogenation reactions and analyze regioselectivity via NMR/X-ray .
Q. How can discrepancies in crystallographic data (e.g., anisotropic displacement parameters) be resolved?
- Methodology :
- Refinement Tools : Use SHELXL’s restraints/constraints to model disorder (e.g., rotating acetyl groups) and apply TWIN commands for twinned crystals .
- Validation : Cross-check with Hirshfeld surface analysis to ensure hydrogen-bonding networks align with electron density maps .
Q. What strategies address low yields in multi-step syntheses of pyrrole derivatives?
- Methodology :
- Flow Chemistry : Improve efficiency by minimizing intermediate isolation (e.g., telescoping acylation and esterification steps) .
- Catalysis : Employ palladium catalysts for C–H activation to bypass protection/deprotection steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
